molecular formula C22H16F4N2O4 B4895371 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamide

2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamide

货号 B4895371
分子量: 448.4 g/mol
InChI 键: JKGQWUFHKRIMOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamide, also known as HIF-2α inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a small molecule inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor that plays a critical role in the regulation of oxygen homeostasis and tumorigenesis.

作用机制

2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor works by inhibiting the dimerization of this compoundα with HIF-1β, which is necessary for the transcriptional activity of this compoundα. This leads to the downregulation of this compoundα target genes, which are involved in angiogenesis, glucose metabolism, and cell proliferation. This compoundα inhibitor has been shown to be highly selective for this compoundα, with minimal off-target effects on other proteins.
Biochemical and physiological effects:
This compoundα inhibitor has been shown to have a number of biochemical and physiological effects. In cancer cells, this compoundα inhibitor has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In addition, this compoundα inhibitor has been shown to improve oxygenation and reduce inflammation in animal models of pulmonary hypertension. This compoundα inhibitor has also been shown to increase erythropoietin production and improve anemia in animal models of renal disease.

实验室实验的优点和局限性

One of the major advantages of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor is its high selectivity for this compoundα, which reduces the risk of off-target effects. In addition, this compoundα inhibitor is relatively easy to synthesize and has good stability in aqueous solutions. However, one of the limitations of this compoundα inhibitor is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compoundα inhibitor has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

未来方向

There are several future directions for the research on 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor. One area of interest is the development of more potent and selective inhibitors of this compoundα. Another area of interest is the investigation of the combination of this compoundα inhibitor with other cancer therapies, such as chemotherapy and radiation therapy. In addition, the safety and efficacy of this compoundα inhibitor in clinical trials need to be evaluated to determine its potential as a therapeutic agent for cancer and other hypoxia-related diseases.

合成方法

The synthesis of 2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor involves a series of chemical reactions. The first step involves the reaction of 2,4,5,6-tetrafluoroisophthalic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methoxyaniline to produce the amide intermediate. Finally, the intermediate is converted to the final product by reacting it with sodium hydride and 3-methoxybenzyl bromide in dimethylformamide. The overall yield of the synthesis is approximately 30%.

科学研究应用

2,4,5,6-tetrafluoro-N,N'-bis(3-methoxyphenyl)isophthalamideα inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. This compoundα is overexpressed in various types of cancer and is associated with tumor growth, angiogenesis, and metastasis. This compoundα inhibitor has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. In addition to cancer, this compoundα inhibitor has also been investigated for its potential use in the treatment of renal anemia, pulmonary hypertension, and other hypoxia-related diseases.

属性

IUPAC Name

2,4,5,6-tetrafluoro-1-N,3-N-bis(3-methoxyphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N2O4/c1-31-13-7-3-5-11(9-13)27-21(29)15-17(23)16(19(25)20(26)18(15)24)22(30)28-12-6-4-8-14(10-12)32-2/h3-10H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGQWUFHKRIMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)C(=O)NC3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。